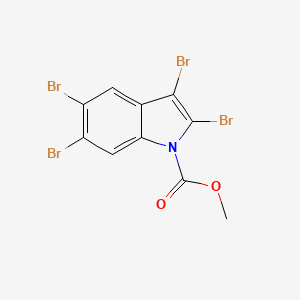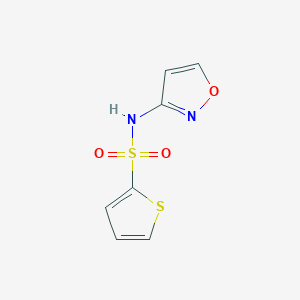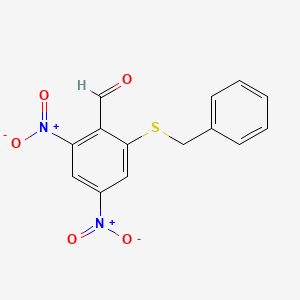
2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde is an organic compound characterized by the presence of a benzylsulfanyl group attached to a benzaldehyde ring, which is further substituted with two nitro groups at the 4 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde typically involves the introduction of the benzylsulfanyl group to a dinitrobenzaldehyde precursor. One common method involves the nucleophilic substitution reaction where a benzylthiol reacts with 4,6-dinitrobenzaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming imines or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: Amines or hydrazines can be used for nucleophilic addition to the aldehyde group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Imines or hydrazones.
科学研究应用
2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its reactive functional groups.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Could be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde involves its reactive functional groups. The nitro groups can participate in redox reactions, while the benzylsulfanyl group can undergo nucleophilic substitution. These reactions can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes.
相似化合物的比较
Similar Compounds
2-(Benzylsulfanyl)benzaldehyde: Lacks the nitro groups, making it less reactive in redox reactions.
4,6-Dinitrobenzaldehyde: Lacks the benzylsulfanyl group, reducing its nucleophilic substitution potential.
2-(Benzylsulfonyl)benzaldehyde: Contains a sulfonyl group instead of a sulfanyl group, altering its chemical reactivity.
Uniqueness
2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research.
属性
CAS 编号 |
881688-60-4 |
|---|---|
分子式 |
C14H10N2O5S |
分子量 |
318.31 g/mol |
IUPAC 名称 |
2-benzylsulfanyl-4,6-dinitrobenzaldehyde |
InChI |
InChI=1S/C14H10N2O5S/c17-8-12-13(16(20)21)6-11(15(18)19)7-14(12)22-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI 键 |
HPSKSGPMSCKRJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC2=CC(=CC(=C2C=O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)

![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)
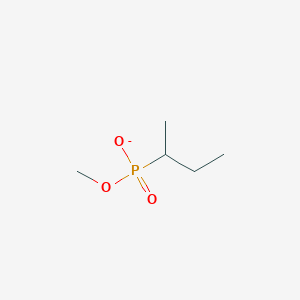
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
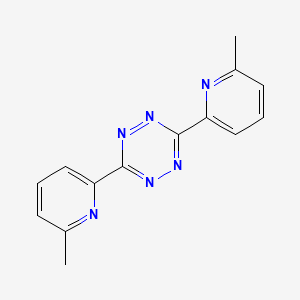

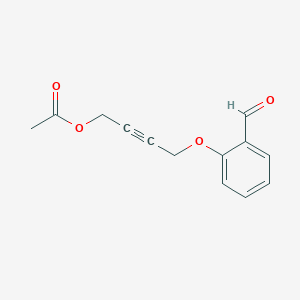
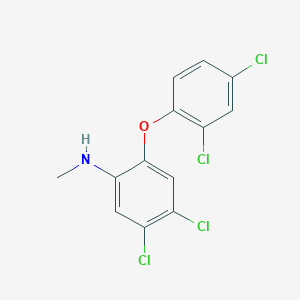
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
